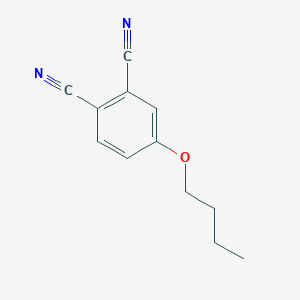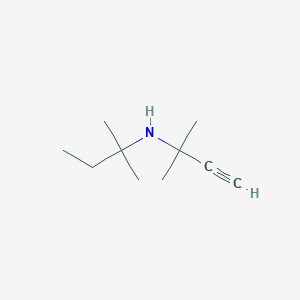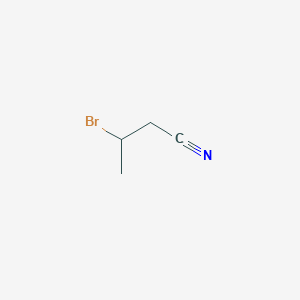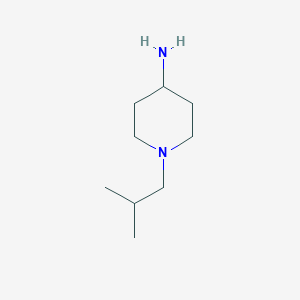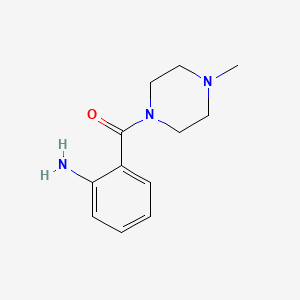![molecular formula C11H19N3O B1268250 2-(1,7,7-trimetilbiciclo[2.2.1]hept-2-ilideno)hidrazinocarboxamida CAS No. 10281-41-1](/img/structure/B1268250.png)
2-(1,7,7-trimetilbiciclo[2.2.1]hept-2-ilideno)hidrazinocarboxamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves innovative techniques, such as ultrasound-promoted synthesis for cytotoxic and antioxidant agents. This method offers advantages like simple procedures, high conversion rates, and quick reaction times, emphasizing the efficiency of modern synthetic methods (Amena Ali et al., 2021). Another approach includes the reaction of specific bicyclo compounds with alkyl and aryl isocyanates to yield compounds with various biological activities (A. Ranise et al., 1982).
Molecular Structure Analysis
The molecular structure of related hydrazinecarboxamides has been elucidated using techniques like X-ray crystallography, revealing details about their intermolecular hydrogen-bonded structures. These studies provide insights into the stereochemistry and spatial arrangement of atoms within these compounds, which is crucial for understanding their reactivity and properties (P. Robinson et al., 1994).
Chemical Reactions and Properties
The chemical behavior of hydrazinecarboxamide derivatives includes interactions with DNA, as demonstrated through DNA binding studies. These interactions are significant for the compounds' potential therapeutic applications, showcasing their biochemical relevance (M. Sennappan et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, thermal stability, and crystalline structure, are crucial for their practical applications. These properties are determined through various analytical methods, including thermal analysis and solubility studies, which are essential for developing new materials and pharmaceuticals (N. Kandile et al., 2011).
Chemical Properties Analysis
The chemical properties of hydrazinecarboxamide derivatives, such as reactivity towards other molecules and stability under different conditions, are of interest for their potential applications in various fields. Studies focusing on the synthesis and reactivity of these compounds provide valuable information on their chemical behavior and potential uses (Zeng-Yang He et al., 2017).
Aplicaciones Científicas De Investigación
Síntesis Química
Este compuesto se utiliza en la síntesis química . Se sintetizó un nuevo compuesto mediante un método tradicional y se convirtió en (E)‑2‑(2‑aminobencilideno)hidrazinocarboxamida en un solo paso en DMSO a temperatura ambiente .
Catálisis
Posee propiedades únicas que lo hacen adecuado para diversas áreas de investigación, incluida la catálisis. En los sistemas biológicos, la C-desmetilación ocurre en histonas y ADN, catalizada por enzimas/agentes químicos .
Síntesis de Medicamentos
Este compuesto también se utiliza en la síntesis de medicamentos. La desmetilación química se utiliza para producir varias moléculas valiosas como paroxetina, atanine, morfina, etc. .
Ciencia de Materiales
Actividad Antitumoral
El compuesto ha mostrado actividad antitumoral . La actividad antitumoral de los compuestos se lleva a cabo mediante el acoplamiento molecular con cinco receptores . La selección virtual asistida por computadora demostró que las moléculas sintetizadas poseen un perfil ideal de fármaco, características farmacocinéticas y perfil de toxicidad para el descubrimiento de fármacos basado en la estructura .
Actividad Anticonvulsiva
El compuesto en cuestión ha demostrado actividad anticonvulsiva . La actividad anticonvulsiva del compuesto en cuestión se determinó mediante dos modelos farmacológicos de convulsiones, que incluyen la prueba de pentylenetetrazol intravenoso (i.v. PTZ) y la prueba de convulsiones electroshock máximas (MES) .
Propiedades
IUPAC Name |
[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFOIDJHJPYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)N)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327614 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10281-41-1 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











